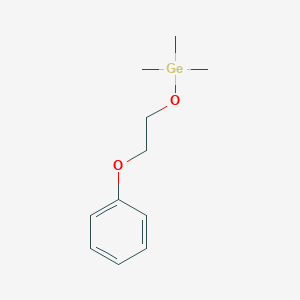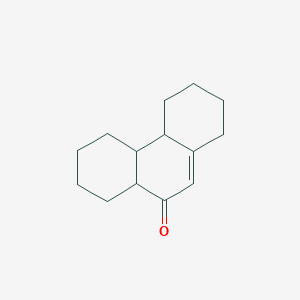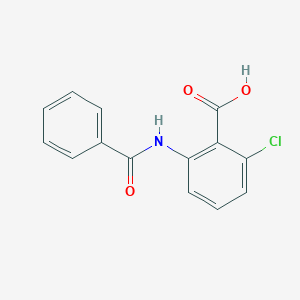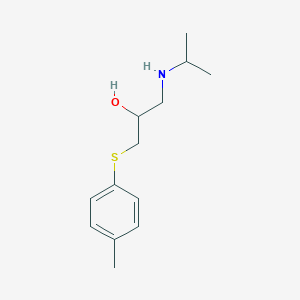
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-, commonly known as IPTG, is a synthetic molecule that is widely used in molecular biology research. IPTG is a chemical analog of lactose, which is used to induce the lac operon in Escherichia coli (E. coli). IPTG is a non-metabolizable compound that binds to the repressor protein of the lac operon, thereby inducing the expression of the lacZ gene.
Mécanisme D'action
IPTG binds to the repressor protein of the lac operon, which is a DNA sequence that regulates the expression of the lacZ gene. The repressor protein binds to the operator sequence of the lac operon and prevents RNA polymerase from transcribing the lacZ gene. When IPTG is added to the culture medium, it binds to the repressor protein and induces a conformational change that prevents it from binding to the operator sequence. This allows RNA polymerase to transcribe the lacZ gene, leading to the production of β-galactosidase.
Effets Biochimiques Et Physiologiques
IPTG is a non-toxic compound that does not affect the growth or viability of E. coli. It is metabolized by the bacteria and excreted as waste. IPTG is not metabolized by mammalian cells and is therefore not toxic to them.
Avantages Et Limitations Des Expériences En Laboratoire
IPTG is a widely used inducer of gene expression in E. coli. It is a non-metabolizable compound that is not toxic to the bacteria. IPTG is also relatively cheap and easy to use. However, IPTG has some limitations for lab experiments. It is not suitable for use in mammalian cells and cannot be used to induce the expression of all genes. IPTG induction can also be variable and dependent on the growth conditions of the bacteria.
Orientations Futures
There are several future directions for the use of IPTG in molecular biology research. One area of research is the development of new inducers of gene expression that are more effective than IPTG. Another area of research is the use of IPTG in the study of gene regulation in other organisms. IPTG can also be used in the development of new therapeutic agents for the treatment of diseases that are caused by gene mutations.
Conclusion
IPTG is a widely used inducer of gene expression in molecular biology research. It is a non-toxic compound that is easy to use and relatively cheap. IPTG is used to induce the expression of recombinant proteins in E. coli and to study the regulation of gene expression in bacteria. IPTG has several advantages and limitations for lab experiments. There are several future directions for the use of IPTG in molecular biology research, including the development of new inducers of gene expression and the study of gene regulation in other organisms.
Méthodes De Synthèse
IPTG is synthesized by reacting isopropylamine with p-tolylthioacetic acid in the presence of isobutyl chloroformate. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
IPTG is widely used in molecular biology research as an inducer of gene expression. It is commonly used to induce the expression of recombinant proteins in E. coli. IPTG is also used to study the regulation of gene expression in bacteria and to screen for gene mutations.
Propriétés
Numéro CAS |
19343-26-1 |
|---|---|
Nom du produit |
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)- |
Formule moléculaire |
C13H21NOS |
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
Clé InChI |
UFMMREVRUKEYJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
SMILES canonique |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



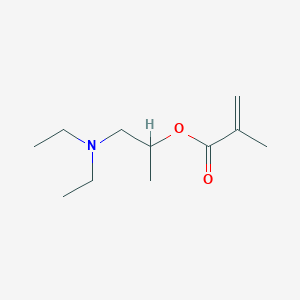
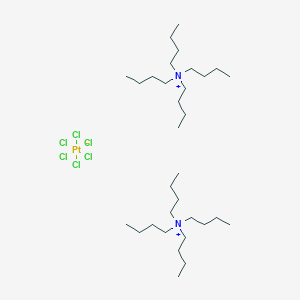
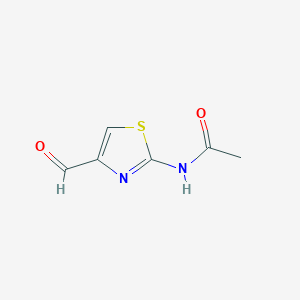
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
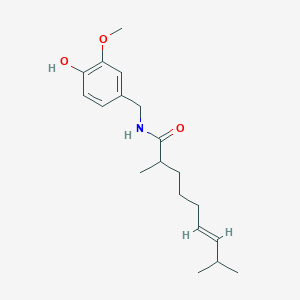
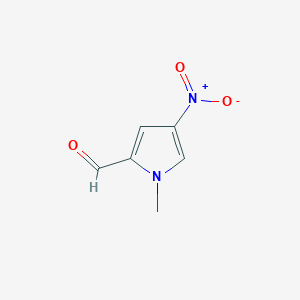
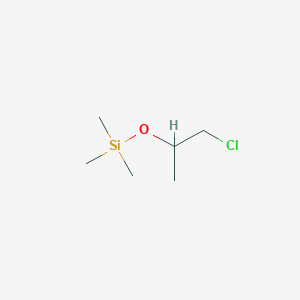
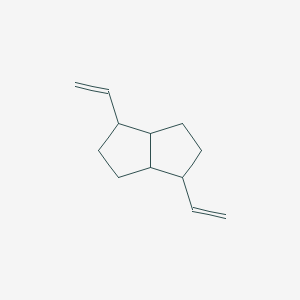
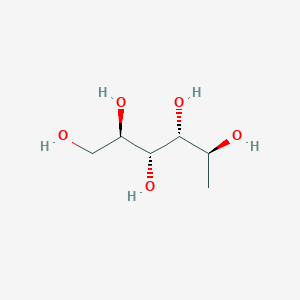
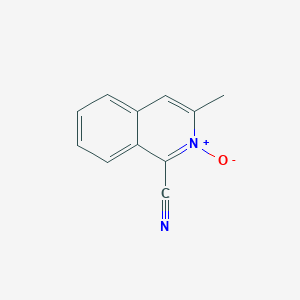
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)
